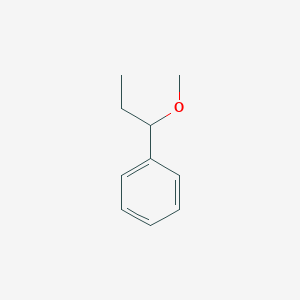Benzene, (1-methoxypropyl)-
CAS No.: 59588-12-4
Cat. No.: VC19544475
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59588-12-4 |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 1-methoxypropylbenzene |
| Standard InChI | InChI=1S/C10H14O/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
| Standard InChI Key | ANKVSZOYVTWLQO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1)OC |
Introduction
Synthesis and Optimization Strategies
The synthesis of benzene, (1-methoxypropyl)- can be extrapolated from methods used for its chloro derivative and related ethers. A pivotal approach involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1-chloro-3-methoxypropane .
Key Synthetic Route
-
Starting Material: 1,3-Bromochloropropane reacts with sodium methoxide in the presence of a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) .
-
Reaction Conditions:
-
Product Isolation: Filtration to remove sodium bromide, followed by distillation to yield the target compound .
Example Reaction:
This method achieves yields exceeding 90% under optimized conditions . For benzene, (1-methoxypropyl)-, substituting 1,3-bromochloropropane with a propylbenzene precursor could facilitate analogous etherification.
Challenges and Solutions
-
Regioselectivity: Ensuring methoxy group attachment at the terminal carbon requires controlled stoichiometry and catalysts .
-
Byproduct Formation: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) minimizes side reactions and shortens reaction times .
Physicochemical Properties
While experimental data for benzene, (1-methoxypropyl)- are sparse, estimates can be derived from analogs:
The compound’s hydrophobicity (LogP ~2.8) suggests moderate lipid solubility, aligning with trends in alkyl-substituted aromatics .
Chemical Reactivity and Functionalization
Benzene, (1-methoxypropyl)- exhibits reactivity typical of aryl ethers:
Electrophilic Substitution
The methoxy group acts as an ortho/para-directing substituent, facilitating nitration, sulfonation, or halogenation at these positions. For example:
Oxidative Degradation
Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the propyl chain may undergo cleavage to yield benzoic acid derivatives .
Biological Activity and Applications
Although direct studies on benzene, (1-methoxypropyl)- are lacking, its structural analogs demonstrate notable antimicrobial properties. For instance, 1-(3-methoxy-1-phenyl-propyl)morpholine exhibits potent activity against Staphylococcus aureus and Pseudomonas aeruginosa . Mechanisms may involve membrane disruption via hydrophobic interactions, a trait shared with other alkylaryl ethers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume